![molecular formula C20H20ClN3O3 B4394578 N-(2-chlorophenyl)-4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B4394578.png)
N-(2-chlorophenyl)-4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide
Vue d'ensemble
Description
Heterocyclic compounds, particularly those containing oxadiazole rings, have garnered interest due to their diverse biological activities. The synthesis and study of these compounds can provide valuable information on their potential applications in various fields of chemistry and pharmacology.
Synthesis Analysis
The synthesis of oxadiazole derivatives typically involves the conversion of various phenyl or aryl acids into corresponding esters, hydrazides, and then 5-substituted-1,3,4-oxadiazole-2-thiols. These components are then reacted with appropriate chloro- or bromo-substituted compounds in the presence of N,N-dimethylformamide (DMF) and sodium hydride (NaH) to yield the target compounds. For example, the synthesis of N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives has been reported as lipoxygenase inhibitors (Aziz‐ur‐Rehman et al., 2016).
Molecular Structure Analysis
The molecular structure of these compounds is often confirmed through various spectroscopic techniques, including 1H-NMR, IR, and mass spectral data. X-ray diffraction studies can further elucidate the molecular geometry, showing how the oxadiazole ring contributes to the compound's stability and conformation (Sharma et al., 2016).
Chemical Reactions and Properties
Oxadiazole derivatives participate in a variety of chemical reactions, influenced by their functional groups. Their reactivity can be explored through nucleophilic substitution reactions, where the oxadiazole ring acts as an electrophile or through the formation of hydrogen bonds and π-π interactions, which contribute to the compound's stability and biological activity.
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are crucial for understanding their behavior in different environments. For instance, the crystal structure analysis often reveals the presence of hydrogen bonding and π-stacking interactions, which are significant for the compound's solubility and stability (Portilla et al., 2011).
Chemical Properties Analysis
The chemical properties, including the reactivity, acidity, and basicity of these compounds, are determined by their functional groups. The presence of the oxadiazole ring and other substituents like chlorophenyl and ethoxyphenyl groups can influence these properties, affecting the compound's potential biological activity and applications.
- (Aziz‐ur‐Rehman et al., 2016)
- (Sharma et al., 2016)
- (Portilla et al., 2011)
Propriétés
IUPAC Name |
N-(2-chlorophenyl)-4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3/c1-2-26-17-11-6-3-8-14(17)20-23-19(27-24-20)13-7-12-18(25)22-16-10-5-4-9-15(16)21/h3-6,8-11H,2,7,12-13H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOXMQXRQMGSIGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NOC(=N2)CCCC(=O)NC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



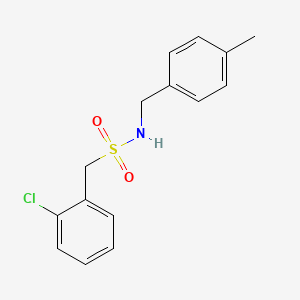
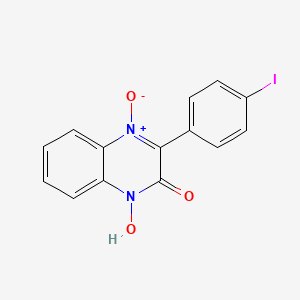
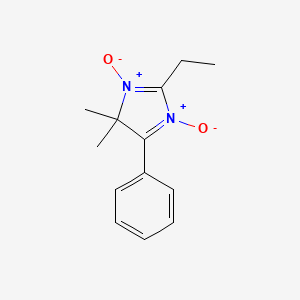
![7-(2-furyl)-2-[(4,6,7-trimethyl-2-quinazolinyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4394520.png)
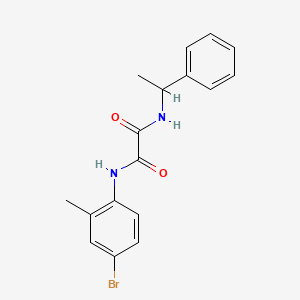
![2-[1-benzoyl-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol](/img/structure/B4394537.png)
![7-isobutyl-1,3-dimethyl-8-[(4-methyl-1-piperazinyl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4394541.png)
![5-butyl-8-fluoro-3-{[2-(4-morpholinyl)ethyl]thio}-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4394555.png)

![N~1~-cyclopropyl-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]alaninamide](/img/structure/B4394563.png)
![methyl 5-methyl-2-{[(1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B4394570.png)
![ethyl {4-[(4-chlorobenzoyl)amino]-3,5-dimethyl-1H-pyrazol-1-yl}acetate](/img/structure/B4394573.png)
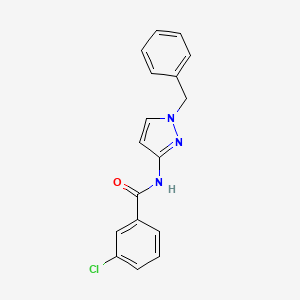
![4-[2-(1-azepanyl)-2-oxoethoxy]-N-butylbenzenesulfonamide](/img/structure/B4394605.png)